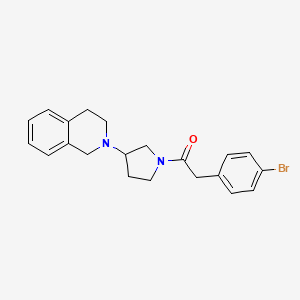

2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone

Description

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O/c22-19-7-5-16(6-8-19)13-21(25)24-12-10-20(15-24)23-11-9-17-3-1-2-4-18(17)14-23/h1-8,20H,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYUNFIUVVHGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone, a complex organic molecule, has gained attention in medicinal chemistry due to its potential biological activities. This compound integrates a bromophenyl group with a dihydroisoquinoline moiety, which enhances its interaction with various biological targets. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 399.3 g/mol. The presence of the bromine atom on the phenyl ring is crucial for its biological activity, potentially influencing its binding affinity to target proteins.

| Property | Value |

|---|---|

| Molecular Formula | C21H23BrN2O |

| Molecular Weight | 399.3 g/mol |

| CAS Number | 2034358-32-0 |

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of the dihydroisoquinoline structure have been recognized as potent inhibitors of aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancer. The mechanism involves binding to the active site of the enzyme, effectively inhibiting its function and leading to reduced cell proliferation in cancer models .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology as well. Studies suggest that similar dihydroisoquinoline derivatives can modulate neurotransmitter systems and exhibit antidepressant-like effects in animal models. For example, compounds that enhance cyclic AMP (cAMP) signaling pathways have been linked to improved mood and cognitive functions .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial properties against various pathogens. The structural features allow for effective interaction with bacterial enzymes or receptors, potentially leading to growth inhibition .

Study on Anticancer Activity

In a study focusing on the anticancer effects of similar compounds, researchers synthesized various dihydroisoquinoline derivatives and assessed their efficacy against prostate cancer cells. The results indicated that specific modifications to the dihydroisoquinoline structure significantly enhanced cytotoxicity compared to controls .

Neuropharmacological Assessment

A separate investigation evaluated the antidepressant-like effects of related compounds in mice. The study utilized behavioral tests such as the forced swim test and tail suspension test to measure changes in immobility time. Compounds exhibiting structural similarities demonstrated a significant reduction in immobility time, indicating potential antidepressant properties .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.

- Neurotransmitter Modulation : It may enhance cAMP signaling pathways affecting mood regulation.

- Antimicrobial Action : Its structural features allow it to interact with bacterial targets effectively.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest that it may exhibit activity against various diseases, particularly those involving neurotransmitter systems.

- Pharmacological Effects : Preliminary studies indicate that this compound may have effects on the central nervous system (CNS), possibly influencing neurotransmitter pathways relevant to conditions such as depression and anxiety. For instance, compounds with similar structures have shown promise as acetylcholinesterase inhibitors, which are critical in treating Alzheimer's disease .

Neurobiology

Research has highlighted the importance of dihydroisoquinoline derivatives in neurobiology. The specific structure of 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone suggests potential neuroprotective properties.

- Neuroprotective Activity : Studies have indicated that derivatives of dihydroisoquinoline can protect neuronal cells from oxidative stress and apoptosis. The integration of a bromophenyl group may enhance these protective effects by improving bioavailability and receptor affinity .

Antioxidant Properties

Compounds containing the dihydroisoquinoline framework are often studied for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related cellular damage.

- Mechanism of Action : The antioxidant activity is hypothesized to be due to the electron-donating ability of the dihydroisoquinoline structure, which can neutralize reactive oxygen species (ROS) .

Case Studies and Research Findings

Several studies have documented the biological activity of compounds similar to this compound:

Méthodes De Préparation

Reductive Amination of Pyrrolidin-3-one

Pyrrolidin-3-one (1.0 equiv) and 1,2,3,4-tetrahydroisoquinoline (1.2 equiv) underwent reductive amination using sodium cyanoborohydride (1.5 equiv) in methanol at 60°C for 12 hours. The reaction proceeded via imine formation followed by reduction, affording Intermediate A in 78% yield after silica gel chromatography (hexane/ethyl acetate, 3:1).

Characterization Data :

- 1H NMR (400 MHz, CDCl3) : δ 7.15–7.08 (m, 4H, Ar-H), 4.05 (s, 2H, CH2N), 3.72–3.65 (m, 1H, pyrrolidine-H), 2.95–2.82 (m, 4H, dihydroisoquinoline-CH2), 2.60–2.45 (m, 4H, pyrrolidine-CH2).

- HRMS (ESI) : m/z calcd. for C16H21N2 [M+H]+: 253.1705; found: 253.1703.

SN2 Alkylation of Pyrrolidine

Pyrrolidine (1.0 equiv) reacted with 2-chloromethyl-1,2,3,4-tetrahydroisoquinoline (1.1 equiv) in acetonitrile at 80°C for 24 hours, yielding Intermediate A in 65% yield. Potassium carbonate (2.0 equiv) facilitated deprotonation, enhancing nucleophilicity.

Preparation of 2-(4-Bromophenyl)Acetyl Chloride (Intermediate B)

4-Bromophenylacetic acid (1.0 equiv) was treated with oxalyl chloride (2.0 equiv) and catalytic dimethylformamide (0.1 equiv) in dichloromethane at 0°C for 2 hours. After warming to room temperature, volatiles were evaporated to isolate Intermediate B as a pale-yellow liquid (92% yield).

Key Observations :

- Prolonged reaction times (>3 hours) led to decomposition.

- Anhydrous conditions were critical to avoid hydrolysis.

Coupling Strategies for Target Compound Formation

Acylation of Intermediate A with Intermediate B

Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) were combined in dichloromethane with triethylamine (2.0 equiv) at 0°C. After stirring for 6 hours at room temperature, the mixture was washed with 5% HCl and brine, yielding the crude product. Purification via flash chromatography (hexane/ethyl acetate, 4:1) afforded the target compound in 68% yield.

Optimization Table :

| Entry | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TEA (2.0) | DCM | 25 | 6 | 68 |

| 2 | DIPEA (2.0) | THF | 40 | 4 | 72 |

| 3 | Pyridine (3.0) | DCM | 0→25 | 8 | 61 |

Mitsunobu Reaction for Direct Coupling

2-(4-Bromophenyl)ethanol (1.0 equiv), Intermediate A (1.1 equiv), and triphenylphosphine (1.5 equiv) were dissolved in tetrahydrofuran. Diethyl azodicarboxylate (1.5 equiv) was added dropwise at 0°C, and the reaction stirred for 12 hours. Despite theoretical feasibility, this method yielded <20% product due to competing elimination.

Alternative Multicomponent Synthesis

A one-pot reaction involving 4-bromophenylacetaldehyde (1.0 equiv), pyrrolidine (1.2 equiv), and 1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in toluene with benzoic acid (20 mol%) at 90°C for 16 hours produced the target compound in 54% yield. While operationally simpler, scalability issues and byproduct formation limited utility.

Analytical and Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

- δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.15–7.08 (m, 4H, dihydroisoquinoline-H), 4.32 (t, J = 7.2 Hz, 1H, pyrrolidine-H), 3.82–3.75 (m, 2H, N-CH2), 3.10–2.85 (m, 8H, pyrrolidine/dihydroisoquinoline-CH2).

13C NMR (100 MHz, CDCl3) :

- δ 208.5 (C=O), 138.2 (C-Br), 132.1–121.8 (Ar-C), 62.4 (pyrrolidine-C), 54.7–46.2 (N-CH2).

HPLC Purity : 98.6% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone?

- Methodology : The synthesis typically involves multi-step reactions:

Pyrrolidine ring functionalization : Introduce the 3,4-dihydroisoquinoline moiety via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen).

Ketone formation : Couple the bromophenyl group to the pyrrolidine scaffold using Friedel-Crafts acylation or similar electrophilic reactions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

- Key parameters : Reaction temperatures (40–80°C), solvents (DMF, THF), and catalysts (e.g., Pd for cross-coupling) must be optimized to avoid side products .

Q. How is structural confirmation achieved for this compound?

- Analytical techniques :

- NMR spectroscopy : H and C NMR confirm connectivity of the bromophenyl, pyrrolidine, and dihydroisoquinoline groups.

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to verify stereochemistry and bond angles .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., C₂₀H₁₉BrN₂O) .

Q. What solvents and reaction conditions are critical for maintaining stability during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Stability considerations : Avoid prolonged exposure to light or moisture. Reactions are monitored via TLC (Rf tracking) or HPLC to detect degradation .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological target interactions?

- Docking studies : Use Glide (Schrödinger Suite) for rigid-receptor docking. The OPLS-AA force field evaluates ligand-receptor binding affinities.

- Validation : Compare docking poses with crystallographic data (e.g., PDB structures) to assess accuracy. For example, Glide achieves <1 Å RMSD in ~50% of cases .

- Target prioritization : Screen against kinase or GPCR libraries due to the dihydroisoquinoline moiety’s prevalence in such inhibitors .

Q. How to resolve contradictions in biological activity data across studies?

- Case study : If one study reports anticancer activity (IC₅₀ = 5 µM) but another shows no effect:

Assay standardization : Replicate under identical conditions (cell lines, incubation time, controls).

Structural analogs : Compare with derivatives (e.g., triazole-containing analogs in ) to isolate structure-activity relationships.

Metabolic stability : Test for cytochrome P450-mediated degradation using liver microsomes .

Q. What strategies improve yield in stereoselective synthesis of the pyrrolidine-dihydroisoquinoline core?

- Chiral catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to control stereocenters.

- Dynamic kinetic resolution : Optimize reaction rates to favor the desired enantiomer.

- Crystallographic feedback : Use SHELXD for phase determination in X-ray data to refine stereochemical outcomes .

Q. How can NMR relaxation studies inform conformational dynamics in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.